molecular formula C10H13F2NO B11768857 2,3-Difluoro-N-isopropyl-4-methoxyaniline

2,3-Difluoro-N-isopropyl-4-methoxyaniline

Cat. No.: B11768857
M. Wt: 201.21 g/mol
InChI Key: GVAFJBKXBKYICU-UHFFFAOYSA-N
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Description

2,3-Difluoro-N-isopropyl-4-methoxyaniline is an organic compound with the molecular formula C10H13F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups, and the amino group is substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-N-isopropyl-4-methoxyaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoroaniline and isopropyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 2,3-difluoroaniline is reacted with isopropyl bromide in the presence of the base to form the N-isopropyl derivative. This intermediate is then subjected to methoxylation using methanol and a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-N-isopropyl-4-methoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

2,3-Difluoro-N-isopropyl-4-methoxyaniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-N-isopropyl-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, while the isopropyl and methoxy groups modulate its pharmacokinetic properties. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-2-methoxyaniline: Similar structure but with different substitution pattern.

    2,4-Difluoro-3-methoxyaniline: Another isomer with different substitution.

    N-isopropyl-4-methoxyaniline: Lacks the fluorine atoms.

Uniqueness

2,3-Difluoro-N-isopropyl-4-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and binding affinity, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2,3-difluoro-4-methoxy-N-propan-2-ylaniline

InChI

InChI=1S/C10H13F2NO/c1-6(2)13-7-4-5-8(14-3)10(12)9(7)11/h4-6,13H,1-3H3

InChI Key

GVAFJBKXBKYICU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=C(C=C1)OC)F)F

Origin of Product

United States

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